rac-Hesperetin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

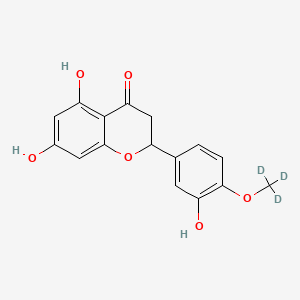

5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONOLUJZLIMTK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to rac-Hesperetin-d3: Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of rac-Hesperetin-d3, with a particular focus on its use in quantitative analysis. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, pharmacology, and drug development.

Chemical Properties and Structure

This compound is the deuterated form of racemic Hesperetin, a naturally occurring flavanone found in citrus fruits. The incorporation of three deuterium atoms in the methoxy group provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Hesperetin.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Formal Name | 5,7-dihydroxy-2-(3-hydroxy-4-(methoxy-d3)phenyl)chroman-4-one | [1][2] |

| Synonyms | (±)-3',5,7-Trihydroxy-4'-methoxyflavanone-d3 | [1][2][3] |

| CAS Number | 1346605-26-2 | [1][2][3] |

| Molecular Formula | C₁₆H₁₁D₃O₆ | [1][2] |

| Formula Weight | 305.3 g/mol | [1][2][3] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1][2] |

| Solubility | Slightly soluble in Methanol | [1][2][3] |

| Physical Form | Solid | [1] |

| InChI Key | AIONOLUJZLIMTK-FIBGUPNXSA-N | [1] |

| SMILES | OC1=C(OC([2H])([2H])[2H])C=CC(C2CC(C3=C(O)C=C(O)C=C3O2)=O)=C1 | [1] |

Biological Activity of Parent Compound: Hesperetin

While this compound is primarily used as an analytical standard, its non-deuterated counterpart, Hesperetin, exhibits a range of biological activities. Understanding these is crucial for interpreting studies where Hesperetin levels are quantified. Hesperetin has demonstrated antioxidant, anti-inflammatory, and anticancer properties.[4] Notably, it can induce apoptosis in various cancer cell lines.[1][4][5][6]

Hesperetin-Induced Apoptosis via p38 MAPK Signaling

One of the key mechanisms underlying Hesperetin's anticancer effects is the induction of apoptosis through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][5] In human glioblastoma cells, for instance, Hesperetin treatment leads to the phosphorylation and activation of p38 MAPK.[1][5] This activation, in turn, modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[1][5] This shift in balance towards pro-apoptotic proteins disrupts the mitochondrial membrane potential, triggering the caspase cascade and ultimately leading to programmed cell death.

Experimental Protocols

Synthesis and Purification of this compound

This compound is a synthetic compound.[1] While specific proprietary synthesis methods may vary, a common approach for deuterium labeling of methoxy groups involves the use of a deuterated methylating agent. A plausible synthetic route would be the methylation of the 4'-hydroxyl group of a suitable Hesperetin precursor, such as Hesperetin-7-rutinoside (Hesperidin), followed by hydrolysis, using a deuterated methyl source like iodomethane-d3 (CD₃I) in the presence of a base.

Purification of the final product is typically achieved using standard chromatographic techniques. High-performance liquid chromatography (HPLC), often in a reversed-phase mode, is employed to isolate this compound from reaction byproducts and unreacted starting materials to achieve the high purity required for its use as an internal standard.

Quantification of Hesperetin in Biological Matrices using LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Hesperetin in biological samples, such as plasma and urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Sample Preparation

-

To a 100 µL aliquot of the biological matrix (e.g., rat plasma), add a known concentration of this compound solution as the internal standard.

-

For the analysis of total Hesperetin (conjugated and unconjugated forms), enzymatic hydrolysis is performed by incubating the samples with β-glucuronidase/sulfatase.[7]

-

Perform protein precipitation by adding an organic solvent such as acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup by solid-phase extraction (SPE) for enhanced sensitivity.[7][8][9]

B. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A reversed-phase column, such as a Hypersil GOLD Phenyl column, is suitable for separation.[8][9]

-

Mobile Phase: A gradient elution with a mixture of acidified water (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile is commonly used.[8][9]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is used. Hesperetin is often detected in negative ion mode, while its glycoside precursor, hesperidin, is detected in positive ion mode. A polarity-switching mode can be utilized to detect both simultaneously.[8][9]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

C. Quantification A calibration curve is constructed by plotting the ratio of the peak area of Hesperetin to the peak area of the internal standard (this compound) against a series of known concentrations of Hesperetin standards. The concentration of Hesperetin in the unknown samples is then determined from this calibration curve.

Application in Quantitative Analysis: The Role of an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise bioanalysis. It has nearly identical chemical and physical properties to the analyte (Hesperetin), meaning it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow it to compensate for variations in sample extraction recovery, matrix effects, and instrument response, thereby improving the reliability and reproducibility of the analytical method.

References

- 1. tandfonline.com [tandfonline.com]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.com [glpbio.com]

- 4. mdpi.com [mdpi.com]

- 5. Hesperetin Induces Apoptosis in Human Glioblastoma Cells via p38 MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Synthesis of Deuterated Hesperetin: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated hesperetin, a critical tool for researchers in pharmacology, drug metabolism, and related fields. The introduction of deuterium into the hesperetin molecule offers a powerful method for investigating its metabolic fate, pharmacokinetics, and for use as an internal standard in quantitative bioanalysis. This document outlines two primary synthetic strategies, provides detailed experimental protocols, and presents relevant data in a structured format.

Introduction to Deuterated Hesperetin in Research

Hesperetin, a flavanone found abundantly in citrus fruits, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, its therapeutic potential is often limited by extensive metabolism in the body.[3][4] Deuterium labeling, the substitution of hydrogen with its heavy isotope deuterium, can significantly alter the metabolic profile of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage.[5] This "kinetic isotope effect" can lead to a longer half-life and altered metabolic pathways, allowing for more detailed study of the parent compound's activity. Furthermore, deuterated compounds are invaluable as internal standards for liquid chromatography-mass spectrometry (LC-MS) based quantification, ensuring accurate and reproducible measurements in complex biological matrices.[6][7]

Synthetic Strategies for Deuterated Hesperetin

Two primary routes are proposed for the synthesis of deuterated hesperetin:

-

Direct Hydrogen-Deuterium (H/D) Exchange on Hesperetin: This method involves the direct replacement of specific hydrogen atoms on the hesperetin molecule with deuterium from a deuterium-rich source, typically deuterated water (D₂O). This approach is advantageous for its relative simplicity.

-

Synthesis from a Deuterated Precursor: This strategy involves incorporating deuterium into one of the starting materials used in the total synthesis of hesperetin. This allows for more specific and controlled placement of the deuterium labels.

This guide will detail the experimental protocols for both approaches.

Experimental Protocols

Protocol 1: Synthesis of Hesperetin from Hesperidin (Precursor for Deuteration)

Hesperetin is commonly prepared by the acid hydrolysis of hesperidin, its naturally occurring glycoside.[1][8]

Materials:

-

Hesperidin

-

Ethanol

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Dichloromethane

Procedure:

-

To a solution of ethanol, add hesperidin.

-

Slowly add concentrated sulfuric acid to the suspension.

-

Heat the mixture at 80°C under reflux for 8 hours. The suspension will gradually become a clear solution.

-

Cool the reaction mixture to room temperature and then concentrate it under reduced pressure.

-

Dilute the resulting residue with ethyl acetate and wash sequentially with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of ethanol and dichloromethane to yield pure hesperetin as a white powder.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Hesperidin | [1] |

| Product | Hesperetin | [1] |

| Yield | ~87% | [1] |

| Melting Point | 229.5–231.6 °C | [1] |

Protocol 2: Deuteration of Hesperetin via H/D Exchange

This protocol is based on the known propensity of flavonoids to undergo H/D exchange at the C-6 and C-8 positions of the A-ring in deuterated solvents.[9][10][11]

Materials:

-

Hesperetin

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Deuterated Methanol (CD₃OD, optional co-solvent)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve hesperetin in a minimal amount of deuterated methanol (if necessary for solubility) in a sealed reaction vessel.

-

Add a significant excess of deuterium oxide to the solution.

-

The reaction can be allowed to proceed at room temperature over an extended period (days to weeks) or can be accelerated by heating the mixture (e.g., to 60-80°C) for several hours under an inert atmosphere. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the H-6 and H-8 protons.

-

After the desired level of deuteration is achieved, the solvents can be removed under reduced pressure or by lyophilization to yield deuterated hesperetin.

-

The product should be characterized by ¹H NMR to confirm the degree and positions of deuteration and by mass spectrometry to confirm the mass increase.

Expected ¹H NMR Spectral Changes for Hesperetin in DMSO-d₆: [1]

| Proton | Chemical Shift (δ, ppm) | Expected Change upon Deuteration |

| 5-OH | 12.14 (s) | No change |

| 7-OH | 10.80 (s) | No change |

| 3'-OH | 9.11 (s) | No change |

| 2'-H, 5'-H | 6.92-6.95 (m) | No change |

| 6'-H | 6.87 (dd) | No change |

| 8-H | 5.89 (d) | Signal intensity decreases or disappears |

| 6-H | 5.88 (d) | Signal intensity decreases or disappears |

| 2-H | 5.43 (dd) | No change |

| OCH₃ | 3.77 (s) | No change |

| 3-H | 3.20 (dd), 2.70 (dd) | No change |

Protocol 3: Synthesis of Hesperetin-d₃ (Methoxy-d₃)

This approach involves the synthesis of hesperetin using a precursor with a deuterated methoxy group. A plausible route would involve the synthesis of isovanillin-d₃, which is then used to synthesize the chalcone precursor to hesperetin.

Conceptual Steps:

-

Synthesis of a deuterated B-ring precursor: For example, deuteromethylation of protocatechuic aldehyde to produce isovanillin-d₃ using a deuterated methylating agent (e.g., CD₃I).

-

Chalcone Synthesis: Condensation of the deuterated isovanillin-d₃ with a suitable A-ring precursor (e.g., 2',4',6'-trihydroxyacetophenone) under basic conditions to form a deuterated chalcone.

-

Cyclization to Flavanone: Acid- or base-catalyzed intramolecular cyclization of the deuterated chalcone to yield hesperetin-d₃.

Characterization Data for Hesperetin-d₃:

Commercially available hesperetin-d₃ is labeled at the methoxy group.[12]

| Parameter | Value | Reference |

| Formal Name | 2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-(4-methoxy-¹³C-d₃)phenyl)-4H-1-benzopyran-4-one | [12] |

| Molecular Formula | C₁₅[¹³C]H₁₁D₃O₆ | [12] |

| Molecular Weight | 306.3 | [12] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [12] |

Visualizing the Synthesis and Metabolic Pathways

Caption: Synthetic routes to deuterated hesperetin.

Caption: Major metabolic pathways of hesperetin.

Applications in Research

Pharmacokinetic Studies

Deuterated hesperetin is instrumental in pharmacokinetic studies. When co-administered with non-labeled hesperetin, the deuterated analog can be distinguished by mass spectrometry, allowing for precise determination of absorption, distribution, metabolism, and excretion (ADME) parameters without the need for radiolabeling. The pharmacokinetic parameters of hesperetin have been investigated in humans, and deuterated standards are essential for such studies.[13]

Pharmacokinetic Parameters of Hesperetin in Humans (Single Oral Dose):

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | 825.78 ± 410.63 ng/mL | [13] |

| Tmax (Time to Peak Concentration) | 4.0 h | [13] |

| t₁/₂ (Elimination Half-life) | 3.05 ± 0.91 h | [13] |

| AUC₀-∞ (Area Under the Curve) | 4846.20 ± 1675.99 ng·h/mL | [13] |

Metabolic Pathway Elucidation

The use of deuterated hesperetin can help elucidate its metabolic pathways. By tracking the appearance of deuterated metabolites, researchers can identify the products of phase I and phase II metabolism, as well as catabolites produced by the gut microbiota.[3][14][15] This information is crucial for understanding the in vivo biological activity of hesperetin, as its metabolites may also possess physiological effects.

Internal Standard for Bioanalysis

Due to its chemical and physical similarity to the non-labeled compound, deuterated hesperetin is an ideal internal standard for LC-MS based quantification.[6] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise measurements of hesperetin concentrations in biological samples such as plasma, urine, and tissue homogenates.

Conclusion

The synthesis of deuterated hesperetin, either through direct H/D exchange or via a deuterated precursor, provides a vital tool for the scientific community. This guide offers a framework for its preparation and highlights its application in advancing our understanding of the pharmacokinetics and metabolism of this promising natural compound. The detailed protocols and structured data presented herein are intended to facilitate the adoption of this valuable research tool by scientists and professionals in drug development.

References

- 1. Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 3. The role of metabolism (and the microbiome) in defining the clinical efficacy of dietary flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METABOLIC CONVERSION OF DIETARY FLAVONOIDS ALTERS THEIR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irl.umsl.edu [irl.umsl.edu]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations [ouci.dntb.gov.ua]

- 11. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

rac-Hesperetin-d3: A Technical Guide for Bioanalytical and Pharmacokinetic Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

rac-Hesperetin-d3 is a deuterated, racemic form of the citrus flavonoid hesperetin. Its primary and critical role in scientific research is to serve as a high-fidelity internal standard for the accurate quantification of hesperetin in biological matrices.[1][2] The incorporation of three deuterium atoms (d3) results in a molecule with a higher mass-to-charge ratio (m/z) but nearly identical physicochemical properties to its non-labeled counterpart. This characteristic makes it an indispensable tool in modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for pharmacokinetic, metabolic, and bioavailability studies of hesperetin and its parent glycoside, hesperidin.[3][4][5] This guide details the core applications, experimental methodologies, and the biological context of the analyte it is designed to measure.

Core Application: A Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, especially in complex environments like plasma or urine, variability during sample preparation and instrument analysis can lead to inaccurate results. An ideal internal standard (IS) is a compound added at a known concentration to all samples to correct for these variations.[3]

Stable isotope-labeled (SIL) compounds, such as this compound, are the gold standard for internal standards in mass spectrometry.[3][4]

Key Advantages:

-

Co-elution: It behaves almost identically to the analyte (hesperetin) during chromatographic separation, eluting at the same retention time.

-

Similar Ionization Efficiency: It experiences the same degree of ionization enhancement or suppression in the mass spectrometer's ion source, mitigating matrix effects.

-

Mass Differentiation: It is easily distinguished from the analyte by its higher mass, allowing for simultaneous and independent measurement.[6][7]

This ensures that any loss of analyte during sample extraction or fluctuation in instrument response is mirrored by the IS, allowing for a highly accurate and precise final concentration calculation.[3]

Application in Pharmacokinetic (PK) Studies

Hesperetin is the aglycone (the non-sugar part) of hesperidin, a flavonoid abundant in citrus fruits.[8][9] Hesperidin is known for a range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[10][11][12][13] However, to understand its therapeutic potential, researchers must first characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[3][8]

This compound is crucial for developing and validating sensitive LC-MS/MS methods to precisely quantify hesperetin concentrations in plasma and urine over time after administration.[6][7][14] This data is used to determine key pharmacokinetic parameters.

Quantitative Data from Pharmacokinetic Studies

The following table summarizes typical pharmacokinetic parameters for hesperetin in humans after oral administration of the pure aglycone, determined using highly sensitive analytical methods that rely on internal standards like this compound.

| Parameter | Description | Mean Value (± SD) | Unit | Reference |

| Cmax | Maximum (peak) plasma concentration | 825.78 (± 410.63) | ng/mL | [15][16] |

| Tmax | Time to reach Cmax | 4.0 | hours | [15][16] |

| AUC(0-∞) | Total drug exposure over time | 4846.20 (± 1675.99) | ng·h/mL | [15] |

| t1/2 | Elimination half-life | 3.05 (± 0.91) | hours | [15] |

| Urinary Excretion | % of dose excreted in urine (24h) | 3.26 (± 0.44) | % | [15][16] |

Table 1: Pharmacokinetic parameters of Hesperetin in healthy human volunteers after a single 135 mg oral dose. Data generated from studies using HPLC, a technique where LC-MS/MS with a deuterated standard provides the highest level of accuracy.

Experimental Protocols and Methodologies

The use of this compound is central to validated LC-MS/MS methods for quantifying hesperetin. Below is a representative protocol synthesized from established methodologies.[6][7][14]

Protocol: Quantification of Hesperetin in Rat Plasma

This protocol describes a validated method for the simultaneous quantification of hesperidin and its active metabolite, hesperetin, using this compound as the internal standard for hesperetin.[6][7]

1. Sample Preparation (Solid-Phase Extraction):

- Thaw rat plasma samples at room temperature.

- To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

- Vortex mix for 30 seconds.

- Add 200 µL of 0.1% formic acid in water. Vortex again.

- Load the mixture onto a pre-conditioned solid-phase extraction (SPE) column (e.g., HyperSep Retain PEP).

- Wash the column with 500 µL of water to remove interferences.

- Elute the analytes and internal standard with 500 µL of acetonitrile.

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

- Inject a 5-10 µL aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions:

- LC Column: Hypersil GOLD Phenyl reversed-phase column.[6][7]

- Mobile Phase A: 0.1% Formic Acid in Water.[6][7]

- Mobile Phase B: Acetonitrile.[6][7]

- Elution: Gradient elution.

- Ionization Mode: Electrospray Ionization (ESI), Negative.[6][7]

- MS Detection: Multiple Reaction Monitoring (MRM).

- Hesperetin: Precursor ion m/z 301.3 → Product ion m/z 164.1.[6][7]

- This compound (IS): Precursor ion m/z 304.3 → Product ion m/z 164.1.[6][7]

3. Method Validation Parameters:

- Linearity Range: 0.2–100 ng/mL for hesperetin in plasma.[6][7]

- Lower Limit of Quantification (LLOQ): 0.2 ng/mL (200 pg/mL).[6][7]

- Accuracy: Within- and between-run accuracies typically range from -6.52% to 3.82%.[6][7]

- Precision: Within- and between-run precision (%CV) is typically below 10%.[6][7]

- Extraction Recovery: >87%.[6][7]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a pharmacokinetic study sample analysis using this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound 3'-O-β-D-Glucuronide | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive review of Hesperetin: Advancements in pharmacokinetics, pharmacological effects, and novel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research progress on the mechanism of action of hesperetin in cerebral ischemia: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research progress on the mechanism of action of hesperetin in cerebral ischemia: a narrative review - Mu - Annals of Translational Medicine [atm.amegroups.org]

- 13. Antioxidant and Anti-Inflammatory Effects of Citrus Flavonoid Hesperetin: Special Focus on Neurological Disorders [mdpi.com]

- 14. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. e-lactancia.org [e-lactancia.org]

A Technical Guide to the Physicochemical Characteristics of rac-Hesperetin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of rac-Hesperetin-d3, a deuterated form of the flavanone hesperetin. This information is critical for its application in research and development, particularly in metabolic studies, as an internal standard for analytical quantification, and in preclinical drug development.

Core Physicochemical Data

The following tables summarize the key quantitative and qualitative physicochemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | (±)-2,3-Dihydro-5,7-dihydroxy-2-[3-hydroxy-4-(methoxy-d3)phenyl]-4H-1-benzopyran-4-one | [1] |

| Synonyms | (±)-3',5,7-Trihydroxy-4'-methoxyflavanone-d3, this compound is labelled Hesperetin. | [1][2] |

| CAS Number | 1346605-26-2 | [1] |

| Molecular Formula | C₁₆H₁₁D₃O₆ | [1] |

| Molecular Weight | 305.28 g/mol | [1] |

| Formula Weight | 305.3 | [2] |

| Property | Value | Source |

| Physical State | Solid | [2][3] |

| Appearance | White to Off-White Solid | [3] |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | [2] |

| Solubility | Slightly soluble in Methanol. Soluble in Chloroform, Dichloromethane, DMSO. | [2][3][4] |

| Storage | -20°C | [2] |

| Stability | ≥ 4 years (at -20°C) | [2] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are analogous to those used for other flavonoids. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of solid crystalline compounds like this compound can be determined using a digital melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. For comparison, the melting point of non-deuterated hesperetin is approximately 227.5 °C[5].

Solubility Assessment

The solubility of this compound in various solvents can be determined using the shake-flask method.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., methanol, water, DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove undissolved solid.

-

The concentration of this compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

Isotopic Purity Determination by Mass Spectrometry

The isotopic purity of this compound is critical for its use as an internal standard. This is typically determined by mass spectrometry.

Methodology:

-

A solution of this compound is prepared and infused into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

The mass spectrum is acquired in full scan mode to observe the molecular ion cluster.

-

The relative intensities of the peaks corresponding to the unlabeled (d0), singly deuterated (d1), doubly deuterated (d2), and triply deuterated (d3) species are measured.

-

The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

Signaling Pathways of Hesperetin

Hesperetin, the non-deuterated parent compound of this compound, is known to modulate several key signaling pathways implicated in various cellular processes and disease states. The following diagrams illustrate these interactions.

Figure 1: Hesperetin's inhibition of the TGF-β signaling pathway.

Hesperetin has been shown to interfere with the transforming growth factor-β (TGF-β) signaling pathway by disrupting the interaction between the ligand and its receptor. This interference subsequently inhibits the phosphorylation of Smad3, a key downstream effector, leading to a reduction in cancer cell migration and invasion[6].

Figure 2: Hesperetin's activation of the SIRT1-AMPK signaling pathway.

Studies have indicated that hesperetin can act as a potent bioactivator of the SIRT1-AMPK signaling pathway. It increases the protein level and activity of SIRT1, which in turn leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK). This pathway is crucial for regulating various cellular processes[7].

Figure 3: Hesperetin-induced apoptosis via p38 MAPK activation.

Hesperetin has been observed to induce apoptosis in certain cell types, such as human glioblastoma cells, through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway[8][9].

Figure 4: Hesperetin's modulation of the Sirt1/Nrf2 pathway in myocardial ischemia.

In the context of myocardial ischemia, hesperetin has been shown to exert protective effects by modulating the Sirt1/Nrf2 signaling pathway. It counteracts the ischemia-induced downregulation of Sirt1 and Nrf2, leading to the suppression of oxidative stress, inflammation, and apoptosis[10][11].

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 1346605-26-2 - Coompo [coompo.com]

- 4. glpbio.com [glpbio.com]

- 5. Hesperetin | C16H14O6 | CID 72281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hesperetin: an inhibitor of the transforming growth factor-β (TGF-β) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hesperetin is a potent bioactivator that activates SIRT1-AMPK signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

rac-Hesperetin-d3: A Technical Guide to its Analysis and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac-Hesperetin-d3, a deuterated form of the flavanone Hesperetin. It is intended to serve as a resource for researchers utilizing this stable isotope-labeled compound in various scientific applications, including pharmacokinetic studies and as an internal standard in mass spectrometry-based analyses. This document details its certificate of analysis, purity, and provides methodologies for its characterization. Furthermore, it explores the key signaling pathways in which the parent compound, Hesperetin, is involved, offering a broader biological context for its use.

Certificate of Analysis and Purity

This compound is a synthetic, deuterated analog of Hesperetin, where three hydrogen atoms on the methoxy group are replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for the quantification of Hesperetin in biological matrices by mass spectrometry.

Quantitative Data Summary

The purity and identity of this compound are established through a combination of analytical techniques. The following tables summarize the key quantitative data obtained from a representative Certificate of Analysis.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₁₁D₃O₆ |

| Molecular Weight | 305.3 g/mol [1] |

| CAS Number | 1346605-26-2[1][2] |

| Appearance | Solid |

| Solubility | Slightly soluble in Methanol[1] |

Table 2: Purity and Composition of this compound

| Analysis | Specification | Result |

| Purity (HPLC) | Report | 99.6%[3] |

| Deuterated Forms (d₁-d₃) | ≥99% | Conforms[1][3] |

| Elemental Analysis (Carbon) | Report | 62.45%[3] |

| Elemental Analysis (Hydrogen) | Report | 4.64%[3] |

| NMR | Conforms to structure | Conforms[3] |

Experimental Protocols

Accurate characterization of this compound is crucial for its effective use in research. Below are detailed methodologies for the key analytical techniques used to assess its purity and identity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound by separating it from any potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector is employed.

Method:

-

Column: Inertsil ODS 3V column or equivalent C18 column.

-

Mobile Phase: An isocratic mixture of acetonitrile and acidified water. The exact ratio should be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 288 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: A stock solution of this compound is prepared in methanol (e.g., 1 mg/mL) and serially diluted to create calibration standards.

-

Sample Preparation: A known concentration of the this compound sample is dissolved in methanol.

-

Analysis: The sample is injected into the HPLC system, and the peak area of this compound is recorded. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and verify the incorporation of deuterium atoms.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Method:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as methanol-d4 (CD₃OD).

-

¹H-NMR Acquisition: The proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methoxy protons (around 3.8 ppm) confirms the successful deuteration. The remaining proton signals should be consistent with the structure of the Hesperetin backbone.

-

¹³C-NMR Acquisition: The carbon-13 NMR spectrum is acquired to further confirm the carbon skeleton of the molecule.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the observed signals are analyzed and compared to the expected structure of this compound.

Signaling Pathway Involvement of Hesperetin

Hesperetin, the non-deuterated parent compound of this compound, is a bioactive flavonoid known to modulate several key signaling pathways implicated in various cellular processes, including inflammation, oxidative stress, and cell growth. Understanding these pathways provides a biological framework for studies involving this compound.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Hesperetin has been shown to inhibit this pathway.[4]

Caption: Hesperetin inhibits the TGF-β signaling pathway by interfering with ligand-receptor interaction.

SIRT1-AMPK Signaling Pathway

Hesperetin can activate the SIRT1-AMPK signaling pathway, which plays a central role in cellular energy homeostasis and has implications for metabolic disorders.[5]

Caption: Hesperetin activates the SIRT1-AMPK pathway, promoting mitochondrial biogenesis.

Sirt1/Nrf2 Signaling Pathway

Hesperetin has been shown to modulate the Sirt1/Nrf2 signaling pathway, which is critical in the cellular defense against oxidative stress.[6]

Caption: Hesperetin activates the Sirt1/Nrf2 pathway to enhance antioxidant defenses.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 3. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. cusabio.com [cusabio.com]

- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Deuterium Effect: A Technical Exploration of Hesperetin's Biological Activity and the Potential of Its Deuterated Analog

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin, a naturally occurring flavanone, has demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These properties are attributed to its modulation of key cellular signaling pathways. This technical guide provides an in-depth analysis of the biological activities of hesperetin, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. Furthermore, we explore the potential for enhancing the therapeutic profile of hesperetin through deuteration. While direct comparative studies on deuterated hesperetin are not yet available in the public domain, this paper extrapolates from the principles of the kinetic isotope effect and findings from other deuterated compounds to hypothesize the potential benefits of a deuterated hesperetin analog. This document serves as a comprehensive resource for researchers in pharmacology and drug discovery, aiming to stimulate further investigation into the therapeutic potential of hesperetin and its deuterated derivatives.

Introduction to Hesperetin and its Biological Significance

Hesperetin is a flavanone, a type of flavonoid, found abundantly in citrus fruits. It is the aglycone form of hesperidin. Extensive research has highlighted its diverse pharmacological properties, making it a compound of significant interest for the development of new therapeutic agents. Hesperetin's biological activities stem from its ability to interact with and modulate various intracellular signaling pathways, thereby influencing cellular processes related to inflammation, oxidative stress, and cell proliferation.

Quantitative Analysis of Hesperetin's Biological Activities

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of hesperetin from various in vitro studies.

Table 1: Antioxidant Activity of Hesperetin

| Assay | Metric | Hesperetin | Positive Control | Reference |

| DPPH Radical Scavenging | SC50 | 525.18 ± 1.02 µM | Ascorbic Acid: 61.78 ± 0.02 µM | [1] |

| DPPH Radical Scavenging | IC50 | 70 µM | Vitamin C: 59 µM | [2] |

| ABTS Radical Scavenging | SC50 | 489.01 ± 0.09 µM | Ascorbic Acid: 70.63 ± 0.08 µM | [1] |

| ABTS Radical Scavenging | IC50 | 276 µM | Vitamin C: 236 µM | [2] |

SC50: Scavenging Concentration 50%; IC50: Inhibitory Concentration 50%

Table 2: Anti-inflammatory Activity of Hesperetin

| Cell Line | Assay | Metric | Hesperetin | Positive Control | Reference |

| RAW 264.7 | NO Production Inhibition | IC50 | 19.32 µM (for a derivative) | Indomethacin: 35.30 µM | [3] |

| Human Primary Glioblastoma | Cell Viability | IC50 | ~378.3 µM | - | [4] |

NO: Nitric Oxide

Table 3: Anticancer Activity of Hesperetin

| Cell Line | Assay | Metric | Hesperetin | Reference |

| MCF-7 (Breast Cancer) | Cell Viability | IC50 | 115 µM (at 96h) | [5] |

| MCF-7 (Breast Cancer) | Cell Viability | IC50 | 57.10 µg/ml | [6] |

| Colorectal Cancer Cells | Apoptosis Induction | IC50 | 28 µM (for a nanoparticle formulation) | [7] |

The Rationale for Deuteration: The Kinetic Isotope Effect

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as hydrogen. This seemingly subtle difference in mass can have a profound impact on the chemical reactivity of a molecule, a phenomenon known as the Kinetic Isotope Effect (KIE).

The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when hydrogen is replaced with deuterium. In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By strategically replacing hydrogen atoms at metabolic hotspots with deuterium, it is possible to slow down the rate of drug metabolism.

This can lead to several potential therapeutic advantages:

-

Increased drug exposure: A slower rate of metabolism can lead to a longer drug half-life and increased area under the curve (AUC).

-

Reduced peak concentrations: Slower metabolism can lead to lower and more sustained plasma concentrations, potentially reducing dose-dependent side effects.

-

Altered metabolite profile: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites towards more favorable pathways.

-

Improved efficacy: By maintaining therapeutic concentrations for longer periods, the overall efficacy of the drug may be enhanced.

While direct evidence for deuterated hesperetin is lacking, studies on other deuterated molecules have demonstrated these benefits. For instance, a deuterated c-Met inhibitor, JNJ38877605, exhibited improved in vivo antitumor efficacy compared to its non-deuterated counterpart.

Signaling Pathways Modulated by Hesperetin

Hesperetin exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

Caption: TGF-β signaling pathway and points of inhibition by hesperetin.

Caption: Hesperetin activates the SIRT1-AMPK signaling pathway.

Caption: Hesperetin modulates the Sirt1/Nrf2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to quantify the biological activities of hesperetin.

Synthesis of Deuterated Hesperetin (Hypothetical Protocol)

While a specific protocol for deuterated hesperetin is not available, a plausible synthetic route can be adapted from the synthesis of deuterated chalcones, which are precursors to flavanones.

Caption: Proposed workflow for the synthesis of deuterated hesperetin.

Protocol:

-

Synthesis of Deuterated Chalcone: A deuterated benzaldehyde derivative would be reacted with an appropriate acetophenone derivative in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) via a Claisen-Schmidt condensation. The position and number of deuterium atoms on the benzaldehyde would determine the final deuteration pattern on the B-ring and adjacent positions of hesperetin.

-

Cyclization to Deuterated Hesperetin: The resulting deuterated chalcone would then undergo an intramolecular Michael addition reaction, typically catalyzed by an acid or base, to form the flavanone ring structure of deuterated hesperetin.

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization. The identity and isotopic purity of the deuterated hesperetin would be confirmed by mass spectrometry and NMR spectroscopy.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol:

-

Preparation of Reagents:

-

DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. The final working solution should have an absorbance of approximately 1.0 at 517 nm.

-

Hesperetin/Analog solutions: Prepare a series of dilutions of the test compound in methanol or ethanol.

-

Positive control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound or positive control to each well.

-

Add the DPPH working solution to each well.

-

For the blank, add the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution and solvent) and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of hesperetin/analog for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After the incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measure the absorbance at approximately 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve of sodium nitrite.

-

-

Cell Viability Assay (MTT Assay):

-

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT assay) in parallel.

-

Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in the appropriate medium.

-

Cell Seeding and Treatment:

-

Seed the cells in a 96-well plate at a specific density and allow them to attach overnight.

-

Treat the cells with various concentrations of hesperetin/analog for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Calculation:

-

The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

-

Conclusion and Future Directions

Hesperetin is a promising natural compound with well-documented antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action involves the modulation of critical cellular signaling pathways. This whitepaper has provided a comprehensive overview of the quantitative biological data for hesperetin and the experimental protocols to assess its activity.

The exploration of deuterated hesperetin represents a compelling avenue for future research. Based on the established principles of the kinetic isotope effect, a deuterated analog of hesperetin has the potential to exhibit an improved pharmacokinetic profile, leading to enhanced therapeutic efficacy and a potentially better safety margin.

The immediate next steps in this research area should focus on:

-

Synthesis and Characterization: The synthesis of a deuterated hesperetin analog and its thorough characterization to confirm its structure and isotopic purity.

-

In Vitro Comparative Studies: Direct, head-to-head in vitro comparisons of the biological activities (antioxidant, anti-inflammatory, anticancer) of deuterated hesperetin versus its non-deuterated counterpart using the protocols outlined in this guide.

-

Pharmacokinetic Studies: In vivo pharmacokinetic studies in animal models to compare the absorption, distribution, metabolism, and excretion (ADME) profiles of the two compounds.

-

In Vivo Efficacy Studies: Comparative in vivo studies in relevant animal models of disease to determine if the potential pharmacokinetic advantages of deuterated hesperetin translate to improved therapeutic outcomes.

The insights gained from such studies will be invaluable in determining the clinical potential of deuterated hesperetin and could pave the way for the development of a new generation of more effective flavonoid-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publish.kne-publishing.com [publish.kne-publishing.com]

- 5. jbclinpharm.org [jbclinpharm.org]

- 6. Anticancer Activity of Flavanone Isolated from Citrus medica and its Combination Effect with a Synthetic Drug 2-Deoxy-D-Glucose – Oriental Journal of Chemistry [orientjchem.org]

- 7. Chemotherapeutic potential of hesperetin for cancer treatment, with mechanistic insights: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of Deuterated Flavonoids In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potential health benefits. However, their therapeutic efficacy is often limited by extensive metabolism and low bioavailability. The use of stable isotope labeling, particularly with deuterium (²H), has become an invaluable tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) of flavonoids in vivo. Deuteration allows for the precise tracing of the parent compound and its metabolites without altering the fundamental chemical properties of the molecule. This technical guide provides a comprehensive overview of the metabolic fate of deuterated flavonoids in vivo, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways.

Data Presentation: Quantitative Analysis of Deuterated Flavonoid Metabolism

The following tables summarize quantitative data from in vivo studies on deuterated and other isotopically labeled flavonoids.

Table 1: Pharmacokinetics of Deuterated Naringin (D4-Naringin) in Rats

| Parameter | Value | Species/Strain | Administration Route | Dosage | Citation |

| Major Metabolites | D4-naringenin, D4-3-(4'-hydroxyphenyl)propionic acid (D4-HPPA), D4-p-coumaric acid (D4-p-CA), D4-hippuric acid (D4-HA) | Rat | Oral | 42 mg/kg | [1] |

| Total Metabolites Identified | 21 flavonoid metabolites, 11 phenolic catabolites | Rat | Oral | 42 mg/kg | [1] |

| Major Excretion Route | Urine | Rat | Oral | 42 mg/kg | [1] |

| % of Dose Excreted as Major Metabolites | 56.9% | Rat | Oral | 42 mg/kg | [1] |

Table 2: Comparative Pharmacokinetics of Isotopically Labeled and Non-Labeled Flavonoids in Rodents

| Flavonoid | Isotope | Parameter | Value | Species/Strain | Administration Route | Dosage | Citation |

| Genistein | Radioactive Label | Absolute Bioavailability (Free) | 6.8% | Wistar Rat | Oral | 4 mg/kg | [2] |

| Genistein | Radioactive Label | Absolute Bioavailability (Total) | >55% | Wistar Rat | Oral | 4 mg/kg | [2] |

| Genistein | Non-labeled | Absolute Bioavailability | 30.75% | Rat | Oral | 40 mg/kg | [3] |

| Genistin | Non-labeled | Absolute Bioavailability (as Genistein) | 48.66% | Rat | Oral | 64 mg/kg | [3] |

| Quercetin | Non-labeled | Tmax | 2.677 ± 1.033 h | Rat | Oral | - | [4] |

| Quercetin | Non-labeled | Cmax | 0.37 ± 0.049 µg/mL | Rat | Oral | - | [4] |

Table 3: Pharmacokinetic Parameters of Genistein in Neonatal Mice

| Parameter | Value (Females) | Value (Males) | Species/Strain | Administration Route | Citation |

| Cmax (Total Genistein) | 6.8 ± 1.4 µM | 3.8 ± 1.1 µM | CD-1 Mice | Subcutaneous | [3] |

| % as Active Aglycone | 31% | 31% | CD-1 Mice | Subcutaneous | [3] |

Experimental Protocols

This section details the methodologies for key experiments in the study of the metabolic fate of deuterated flavonoids in vivo.

Synthesis of Deuterated Flavonoids

The synthesis of deuterated flavonoids is the foundational step for in vivo metabolic studies. A common method involves deuterium exchange reactions.

Example Protocol: Deuteration of Flavanones [5]

-

Materials: Flavanone or 2'-hydroxychalcone precursor, Deuterated phosphoric acid (D₃PO₄), Deuterated acetic acid (AcOD), Deuterium oxide (D₂O).

-

Procedure:

-

Dissolve the flavonoid precursor in a suitable solvent.

-

Add D₃PO₄ and AcOD to the solution.

-

The reaction mixture is stirred at a specific temperature for a defined period to allow for deuterium exchange. For 2'-hydroxychalcones, the reaction proceeds via cyclization to the flavanone followed by enolization and deuterium incorporation at the C-3 position.

-

The reaction is quenched with D₂O.

-

The deuterated flavonoid is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

The position and level of deuteration are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

-

In Vivo Animal Study Protocol

The following is a generalized protocol for an in vivo study in rodents to investigate the metabolism of a deuterated flavonoid.

Example Protocol: Oral Administration of Deuterated Flavonoid to Rats

-

Animals: Male Sprague-Dawley rats (220-280 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

-

Housing: Rats are housed in temperature-controlled rooms with a 12-hour light/dark cycle and given ad libitum access to a standard diet and water. For metabolism studies, animals are often housed in metabolic cages to allow for the separate collection of urine and feces.

-

Dosing:

-

The deuterated flavonoid is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Rats are fasted overnight before dosing.

-

A single oral dose is administered via gavage. The volume is typically 5-10 mL/kg of body weight.

-

-

Sample Collection:

-

Blood: Blood samples (approx. 200 µL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.

-

Urine and Feces: Urine and feces are collected at intervals (e.g., 0-12h, 12-24h, 24-48h) using metabolic cages. Samples are stored at -80°C until analysis.

-

Tissues: At the end of the study, animals are euthanized, and organs (liver, kidneys, intestine, etc.) are harvested, weighed, and stored at -80°C.

-

Sample Preparation and LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and specific quantification of deuterated flavonoids and their metabolites.

Example Protocol: Analysis of Deuterated Flavonoid Metabolites in Plasma

-

Plasma Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a structurally similar flavonoid).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes.

-

The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Chromatography: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. The mass transitions for the parent deuterated flavonoid and its expected metabolites are determined beforehand by direct infusion of standards. The use of a deuterated internal standard can improve the accuracy of quantification.

-

Signaling Pathways and Metabolic Workflows

The metabolism of flavonoids in vivo is a complex process involving phase I and phase II enzymes, as well as the gut microbiota. Deuterated flavonoids follow the same metabolic pathways as their non-deuterated counterparts, and their labeled nature allows for the unambiguous identification of their metabolites.

Metabolic Pathway of Naringin

Naringin is first hydrolyzed to its aglycone, naringenin, which then undergoes extensive phase II metabolism and gut microbiota-mediated ring fission.

Caption: Metabolic pathway of deuterated naringin in vivo.

Metabolic Pathway of Quercetin

Quercetin undergoes extensive phase II metabolism, including methylation, glucuronidation, and sulfation.

Caption: Phase II metabolic pathways of deuterated quercetin.

Experimental Workflow for In Vivo Deuterated Flavonoid Study

The following diagram illustrates the typical workflow for an in vivo study on the metabolic fate of a deuterated flavonoid.

Caption: Workflow for an in vivo deuterated flavonoid metabolism study.

Conclusion

The use of deuterated flavonoids in conjunction with advanced analytical techniques like LC-MS/MS provides a powerful approach to comprehensively characterize their metabolic fate in vivo. This technical guide has summarized key quantitative data, provided detailed experimental protocols, and visualized the complex metabolic pathways. The insights gained from such studies are crucial for understanding the bioavailability and biological activity of flavonoids, and for guiding the development of flavonoid-based therapeutics with improved pharmacokinetic profiles. Future research should focus on expanding the library of deuterated flavonoid standards and applying these methodologies to a wider range of flavonoid classes to further unravel their complex in vivo behavior.

References

- 1. Influence of the metabolic profile on the in vivo antioxidant activity of quercetin under a low dosage oral regimen in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iacuc.wsu.edu [iacuc.wsu.edu]

- 3. Comparison of oral bioavailability of genistein and genistin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility of rac-Hesperetin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of rac-Hesperetin-d3 in various solvents. Due to the limited availability of quantitative solubility data for the deuterated form, this guide also includes data for its non-deuterated counterpart, hesperetin, to provide a comparative context for researchers. The guide details established experimental protocols for solubility determination and visualizes key experimental workflows and relevant biological signaling pathways.

Introduction to this compound

This compound is a deuterated form of hesperetin, a flavanone glycoside predominantly found in citrus fruits. Deuterium-labeled compounds like this compound are invaluable tools in pharmacokinetic and metabolic studies. They serve as internal standards for mass spectrometry-based quantification of hesperetin and its metabolites in biological matrices, enabling more accurate and reliable measurements. Understanding the solubility of this compound is critical for the preparation of stock solutions, formulation development, and the design of in vitro and in vivo experiments.

Solubility Data

Table 1: Solubility of this compound and Hesperetin in Various Solvents

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Methanol | Slightly soluble[1][2] | Not Specified |

| Hesperetin | Ethanol | ~1 mg/mL[3] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[3] | Not Specified | |

| Dimethylformamide (DMF) | ~30 mg/mL[3] | Not Specified | |

| Acetonitrile | 85 mmol/L | Not Specified | |

| Acetone | Data not available | Not Specified | |

| Water | Poorly soluble | Not Specified | |

| DMSO:PBS (pH 7.2) (1:8) | ~0.5 mg/mL[3] | Not Specified |

Note on Deuteration and Solubility: The effect of deuteration on a compound's solubility is not always predictable and can be influenced by various factors, including the position and number of deuterium atoms, as well as the solvent system. While some studies have shown that deuteration can lead to a modest increase in solubility for certain compounds, this is not a universally applicable rule.[4] Therefore, the solubility of this compound may differ from that of hesperetin. Experimental determination is recommended for precise applications.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method . This protocol outlines the general procedure, which can be adapted for specific laboratory conditions and analytical instrumentation.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., methanol, ethanol, DMSO, water)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To further separate the solid from the liquid phase, centrifuge the vials at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualizations

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Hesperetin, the non-deuterated analog of this compound, is known to modulate several key signaling pathways involved in cellular processes such as antioxidant defense and inflammation. Understanding these pathways can provide context for the biological effects of hesperetin and, by extension, its deuterated form.

Nrf2 Signaling Pathway

Hesperetin has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of the cellular antioxidant response.

Caption: Hesperetin-mediated activation of the Nrf2 antioxidant response pathway.

MAPK Signaling Pathway

Hesperetin can also influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cell proliferation.

Caption: Modulatory effect of Hesperetin on the MAPK signaling cascade.

References

Methodological & Application

Application Note: High-Throughput Quantification of Hesperetin in Biological Matrices using a Validated LC-MS/MS Method with rac-Hesperetin-d3 as an Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hesperetin in biological matrices, such as plasma and urine. The method utilizes a stable isotope-labeled internal standard, rac-Hesperetin-d3, to ensure high accuracy and precision. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric conditions for reliable quantification. This method is well-suited for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of hesperetin.

Introduction

Hesperetin, a flavanone aglycone, is a primary metabolite of hesperidin, a flavonoid abundantly found in citrus fruits.[1] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its various reported biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties.[2][3] Accurate quantification of hesperetin in biological samples is crucial for understanding its bioavailability, metabolism, and pharmacokinetic profile. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. The use of a stable isotope-labeled internal standard like this compound is essential to compensate for matrix effects and variations in sample processing and instrument response.

Experimental Protocols

Materials and Reagents

-

Hesperetin (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (or other relevant biological matrix)

-

Solid-phase extraction (SPE) cartridges (e.g., HyperSep Retain PEP)[4]

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Hypersil GOLD Phenyl (or equivalent), 2.1 x 100 mm, 3 µm[4] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 700 L/hr |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Hesperetin | 301.1 | 151.0 | 0.1 | 30 | 20 |

| This compound | 304.1 | 151.0 | 0.1 | 30 | 20 |

Note: The precursor ion for hesperetin is [M-H]⁻. The product ion corresponds to a characteristic fragment. The precursor for this compound is [M-H]⁻, and it fragments to the same product ion as the unlabeled analyte.

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Hesperetin | 0.5 - 500 | >0.995 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| LLOQ | 0.5 | <15 | <15 | 85-115 |

| LQC | 1.5 | <10 | <10 | 90-110 |

| MQC | 50 | <10 | <10 | 90-110 |

| HQC | 400 | <10 | <10 | 90-110 |

Table 3: Recovery

| Analyte | LQC Recovery (%) | MQC Recovery (%) | HQC Recovery (%) |

| Hesperetin | >85 | >85 | >85 |

Signaling Pathways and Experimental Workflow

The following diagram illustrates the general workflow for the quantification of hesperetin in a biological matrix using LC-MS/MS.

Caption: Experimental workflow for hesperetin quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of hesperetin in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This application note provides a comprehensive protocol that can be readily implemented in research and drug development settings for pharmacokinetic and metabolism studies of hesperetin.

References

- 1. UPLC-MS/MS quantification of total hesperetin and hesperetin enantiomers in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies | CoLab [colab.ws]

- 3. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Note: Quantification of Hesperetin in Plasma by LC-MS/MS using rac-Hesperetin-d3

For Research Use Only. Not for use in diagnostic procedures.

Abstract